
1,1,3-Trimethyl-3-(phenylcarbamoyl)urea
概要
説明
1,1,3-Trimethyl-3-(phenylcarbamoyl)urea is an organic compound characterized by its unique structure, which includes a urea moiety substituted with phenyl and trimethyl groups
準備方法
The synthesis of 1,1,3-Trimethyl-3-(phenylcarbamoyl)urea typically involves the reaction of phenyl isocyanate with 1,1,3-trimethylurea. This reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.
化学反応の分析
1,1,3-Trimethyl-3-(phenylcarbamoyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other functional groups. Common reagents for these reactions include halogens and nucleophiles.
科学的研究の応用
1,1,3-Trimethyl-3-(phenylcarbamoyl)urea has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of polymers and other industrial materials due to its unique chemical properties.
作用機序
The mechanism of action of 1,1,3-Trimethyl-3-(phenylcarbamoyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
類似化合物との比較
1,1,3-Trimethyl-3-(phenylcarbamoyl)urea can be compared with other similar compounds, such as:
1,1,3-Trimethyl-3-phenylindane: This compound shares structural similarities but differs in its chemical properties and applications.
1,1,3-Trimethyl-3-(phenylcarbamoyl)thiourea: Another related compound with distinct reactivity and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and physical properties, making it valuable for various applications.
特性
分子式 |
C11H15N3O2 |
|---|---|
分子量 |
221.26 g/mol |
IUPAC名 |
1,1,3-trimethyl-3-(phenylcarbamoyl)urea |
InChI |
InChI=1S/C11H15N3O2/c1-13(2)11(16)14(3)10(15)12-9-7-5-4-6-8-9/h4-8H,1-3H3,(H,12,15) |
InChIキー |
LYBOTDLAVWZNRI-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=O)N(C)C(=O)NC1=CC=CC=C1 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

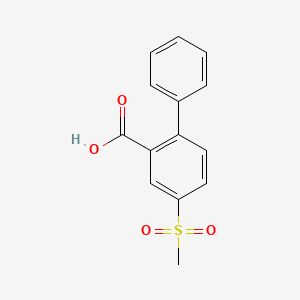
![8-Chlorobenzofuro[3,2-b]pyridine](/img/structure/B8377210.png)
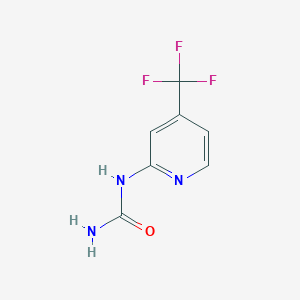

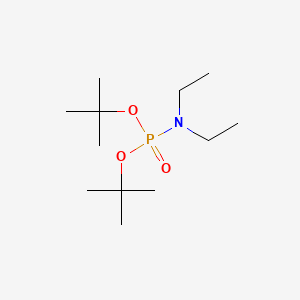


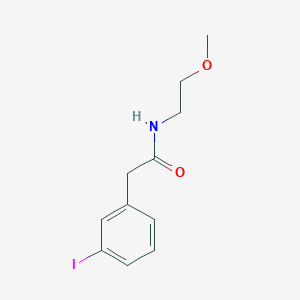
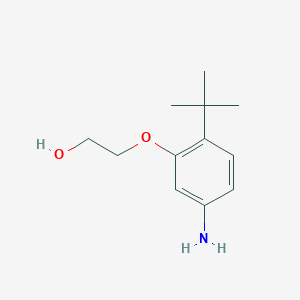

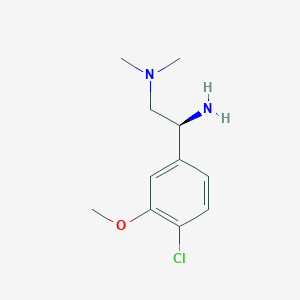
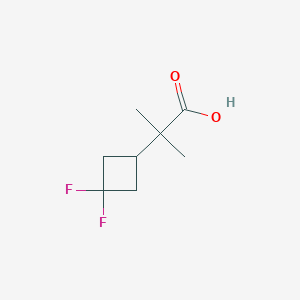
![1-Methyl-5-[2-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-indol-5-yl]-1H-pyrazole-3-carboxylic acid](/img/structure/B8377289.png)
